Cas no 651-54-7 (5α-Cholesta-7,24-dien-3β-ol)

5α-Cholesta-7,24-dien-3β-ol 化学的及び物理的性質
名前と識別子
-
- Cholesta-7,24-dien-3-ol,(3b,5a)-
- (3β,5α,9ξ)-Cholesta-7,24-dien-3-ol
- 10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- 5α-Cholesta-7,24-diene-3β-ol
- 5α-Cholesta-7,24-dien-3β-ol
- 5
- LMST01010206
- NS00124383
- PKEPPDGGTSZLBL-SKCNUYALSA-N
- 5alpha-Cholesta-7,24-dien-3beta-ol
- 5a-Cholesta-7,24-diene-3b-ol
- Cholesta-7,24-dien-3-ol, (3.beta.,5.alpha.)-
- HY-N9453
- Q27101835
- 651-54-7
- (3beta,5alpha)-cholesta-7,24-dien-3-ol
- CS-0179206
- 5??-Cholesta-7,24-dien-3??-ol
- Cholesta-7,24-dien-3-ol
- 5 alpha-cholesta-7,24-dien-3beta-ol
- CHEBI:16290
- DTXSID50862357
- AKOS040758257
- CHEMBL4163100
- SCHEMBL188329
- Cholesta-7,24-dien-3-ol, (3beta,5alpha)-
- A-ol
- Cholesta-7,24-dien-3-ol #
- A-Cholesta-7,24-dien-3
-
- インチ: InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,10,19-21,23-25,28H,6,8-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1
- InChIKey: PKEPPDGGTSZLBL-SKCNUYALSA-N
- ほほえんだ: CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
計算された属性
- せいみつぶんしりょう: 384.33942
- どういたいしつりょう: 384.339216023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 641
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.8
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
5α-Cholesta-7,24-dien-3β-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C431505-0.5mg |
5α-Cholesta-7,24-diene-3β-ol |
651-54-7 | 0.5mg |
$ 260.00 | 2022-06-06 | ||
TRC | C431505-2.5mg |
5a-Cholesta-7,24-diene-3b-ol |
651-54-7 | 2.5mg |
$ 1585.00 | 2023-09-08 | ||
TRC | C431505-5mg |
5a-Cholesta-7,24-diene-3b-ol |
651-54-7 | 5mg |
$ 2743.00 | 2023-09-08 | ||
A2B Chem LLC | AG72367-5mg |
10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
651-54-7 | 95% | 5mg |
$1315.00 | 2024-04-19 | |
A2B Chem LLC | AG72367-1mg |
10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
651-54-7 | 95% | 1mg |
$395.00 | 2024-04-19 | |
1PlusChem | 1P00EFF3-5mg |
10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
651-54-7 | 95% | 5mg |
$1501.00 | 2024-04-22 | |
1PlusChem | 1P00EFF3-1mg |
10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
651-54-7 | 95% | 1mg |
$449.00 | 2024-04-22 | |
MedChemExpress | HY-N9453-1mg |
5α-Cholesta-7,24-dien-3β-ol |
651-54-7 | ≥95.0% | 1mg |
¥3600 | 2024-04-18 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 700114P-1MG |
5α-Cholesta-7,24-dien-3β-ol |
651-54-7 | 1mg |
¥4063.69 | 2023-11-02 | ||
TRC | C431505-.5mg |
5a-Cholesta-7,24-diene-3b-ol |
651-54-7 | .5mg |
$ 322.00 | 2023-04-17 |
5α-Cholesta-7,24-dien-3β-ol 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
5α-Cholesta-7,24-dien-3β-olに関する追加情報
Cholesta-7,24-dien-3-ol (3b,5a) - A Comprehensive Overview
Cholesta-7,24-dien-3-ol, also known as (3b,5a)-cholesta-7,24-dien-3-ol, is a steroidal alcohol with the CAS number 651-54-7. This compound belongs to the class of steroids, which are a group of organic molecules characterized by a specific arrangement of four fused carbon rings. The structure of cholesta-7,24-dien-3-ol includes a hydroxyl group (-OH) at the 3-position and two double bonds located at the 7 and 24 positions of the steroidal backbone. The stereochemistry of this compound is defined by the (3b,5a) configuration, which refers to the spatial arrangement of substituents around the chiral centers at carbons 3 and 5.
The compound is notable for its role in various biological processes and its potential applications in pharmacology and medicine. Recent studies have highlighted its significance in understanding steroid metabolism and its potential as a precursor for synthesizing other bioactive steroids. For instance, researchers have explored its role in the biosynthesis of bile acids and its influence on lipid metabolism. These findings underscore the importance of cholesta-7,24-dien-3-ol in both basic research and applied sciences.
In terms of synthesis, cholesta-7,24-dien-3-ol can be derived from cholesterol through specific enzymatic or chemical transformations. Its structure makes it a valuable intermediate in the production of various steroid derivatives. For example, it can be used to synthesize anti-inflammatory agents, immunosuppressants, and other therapeutic compounds. The ability to modify its structure while retaining its steroidal framework has made it a cornerstone in medicinal chemistry.
Recent advancements in analytical techniques have improved our ability to isolate and characterize cholesta-7,24-dien-3-ol from natural sources. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have enabled precise identification and quantification of this compound in biological samples. These methods are crucial for studying its distribution in different tissues and its involvement in physiological processes.
The biological activity of cholesta-7,24-dien-3-ol is an area of active research. Studies have shown that it exhibits moderate anti-inflammatory properties, making it a potential candidate for developing novel therapeutic agents. Additionally, its role in modulating cellular signaling pathways has been explored, particularly in relation to nuclear receptors such as the liver X receptor (LXR). These studies suggest that cholesta-7,24-dien-3-ol could be used to design drugs targeting lipid metabolism disorders.
In conclusion, cholesta-7,24-dien-3-ol, with its unique structural features and diverse biological activities, continues to be a subject of intense scientific interest. Its role as a precursor in steroid synthesis and its potential therapeutic applications make it a valuable compound in both academic research and industrial settings. As our understanding of this compound deepens through ongoing research efforts, it is likely to find even more innovative uses in the future.
